molecular formula C14H12N4O4 B2643981 Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate CAS No. 1023502-19-3

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate

Cat. No.: B2643981
CAS No.: 1023502-19-3
M. Wt: 300.274
InChI Key: JQDSXDDHWKNWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the 1,2,3-Triazole Ring:

    Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the 1,2,3-triazole ring under appropriate conditions, such as using a base like potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various esters or ethers.

Scientific Research Applications

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is unique due to the presence of both the benzo[d][1,3]dioxole and 1,2,3-triazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSXDDHWKNWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.